Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate
Description
Chemical Structure: The compound is a sodium salt with a glycerol backbone esterified by two (9Z)-octadec-9-enoyl (oleoyl) groups at the sn-1 and sn-2 positions. The sn-3 position is substituted with a phosphate group linked to an ethylamine moiety bearing a pyridin-2-yl disulfide (-S-S-) functional group.
Molecular Formula: C₄₁H₇₆NO₉PS₂·Na⁺ Molecular Weight: 751.001 g/mol (exact mass) . Key Features:
- Oleoyl chains: Provide fluidity and membrane integration due to unsaturated Z-configuration double bonds.
- Pyridyl disulfide: A reactive handle for thiol-disulfide exchange, enabling bioconjugation applications.
- Phosphate group: Enhances hydrophilicity and ionic interactions, stabilized by the sodium counterion.
Applications: Potential use in drug delivery systems (e.g., liposomes) and targeted therapies due to its amphiphilic nature and reactive disulfide bond .
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H85N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47;/h17-20,33-35,39,45H,3-16,21-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56);/q;+1/p-1/b19-17-,20-18-;/t45-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWVVNPVNIPJG-JQRYTBKHSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H84N2NaO9PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677166 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474944-13-3 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate is a complex phospholipid-like molecule with a unique structure that suggests potential biological activities. The compound comprises two oleic acid chains and a pyridinyl disulfide moiety, contributing to its distinctive physicochemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 737 g/mol. Its structural characteristics include:
- Two oleic acid chains in the Z configuration.
- A propyl backbone with an ethyl phosphate group.
The presence of the pyridinyl disulfide may enhance its reactivity and interaction with biological systems, particularly in redox processes.
While the precise mechanism of action remains largely unexplored, the structural similarity to other bioactive lipids suggests several possible pathways through which this compound may exert its effects:
- Membrane Interaction : As a phospholipid-like molecule, it may integrate into cellular membranes, influencing fluidity and permeability.
- Signal Transduction : The phosphate group may participate in signaling pathways, potentially acting as a second messenger in cellular responses.
- Antioxidant Activity : The disulfide moiety could play a role in redox reactions, potentially offering protective effects against oxidative stress.
Biological Activities
Research indicates several potential biological activities associated with this compound:
Antioxidant Properties
Preliminary studies suggest that compounds with disulfide functionalities exhibit antioxidant properties. This could imply that this compound may help mitigate oxidative damage in cells.
Modulation of Lipid Metabolism
Given its composition, this compound may influence lipid metabolism pathways. It could potentially affect the synthesis and degradation of lipids, impacting cellular energy homeostasis.
Case Studies
A few notable studies have explored related compounds that provide insights into the potential biological activity of this compound:
Comparison with Similar Compounds
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
Molecular Formula : C₃₇H₇₂NaO₉P
Molecular Weight : 714.9 g/mol .
Structural Differences :
- Acyl chains: Hexadecanoyl (palmitoyl, C16:0) groups instead of oleoyl (C18:1Δ9Z).
- Phosphate substituent : 2-hydroxyethyl phosphate replaces the ethylamine-pyridyl disulfide moiety.
Key Properties :
- Reduced fluidity : Saturated palmitoyl chains increase rigidity compared to unsaturated oleoyl chains.
- Applications: Used in liposomal formulations as a non-reactive surfactant or stabilizer due to its simpler structure .
1-Oleoyl-sn-glycero-3-phosphate (Sodium Salt)
Molecular Formula : C₂₁H₃₉NaO₇P
Molecular Weight : ~458 g/mol (calculated).
Structural Differences :
- Single acyl chain : Only one oleoyl group at the sn-1 position.
- Simplified headgroup : Lacks the pyridyl disulfide and ethylamine extensions.
Key Properties :
- Biological role : Acts as a lysophosphatidic acid (LPA) analog, involved in signaling pathways (e.g., cell proliferation, migration).
- Reduced amphiphilicity: Monounsaturated structure limits membrane integration compared to di-oleoylated compounds .
2,3-Di(octadec-9-enoyloxy)propyl octadec-9-enoate (Triolein)
Molecular Formula : C₅₇H₁₀₄O₆
Molecular Weight : 885.45 g/mol .
Structural Differences :
- Absence of phosphate : Hydrophobic structure unsuitable for ionic interactions.
Key Properties :
- Applications: Energy storage in lipid droplets or as a component of lipid nanoparticles for hydrophobic drug encapsulation .
Ammonium (R,Z)-2-(octadec-9-enamido)-3-(4-(pyridin-2-ylmethoxy)phenyl)propyl Phosphate
Molecular Formula: Not explicitly stated (similar to target compound). Structural Differences:
- Ammonium counterion : Alters solubility and ionic strength compared to sodium.
- Aromatic substitution : Pyridylmethoxy-phenyl group replaces the pyridyl disulfide.
Key Properties :
- Targeted interactions : The phenyl group may enhance receptor binding or cellular uptake in specific biological contexts .
Comparative Analysis Table
Key Research Findings
Reactivity of Pyridyl Disulfide : The disulfide bond in the target compound enables conjugation with thiol-containing biomolecules (e.g., peptides, antibodies), facilitating targeted drug delivery .
Impact of Unsaturation : Di-oleoyl chains enhance membrane fluidity compared to saturated analogs, improving cellular uptake in lipid-based delivery systems .
Counterion Effects : Sodium salts exhibit higher aqueous solubility than ammonium analogs, critical for in vivo applications .
Preparation Methods
Core Building Blocks
The synthesis begins with two primary components:
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(R)-1,2-dioleoyl-sn-glycerol : Provides the glycerol backbone with Z-configured oleoyl chains (9Z-octadecenoic acid residues).
-
2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate : Introduces the phosphorylated ethanolamine linker and pyridyl disulfide group.
Table 1: Key starting materials and their specifications
Stepwise Synthesis Protocol
Acylation of Glycerol Backbone
The initial step involves esterification of the glycerol hydroxyl groups:
-
Reaction Conditions :
Phosphorylation of Ethanolamine Linker
The phosphorylated ethanolamine is prepared through:
-
Step A : Reaction of 2-aminoethanol with phosphorus oxychloride (POCl₃) in triethylamine (TEA)/THF at −20°C.
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Step B : Quenching with sodium hydroxide to form the sodium phosphate salt.
Critical Parameters :
Disulfide Bond Formation and Final Coupling
Pyridyl Disulfide Installation
The propanamido linker is functionalized via thiol-disulfide exchange:
-
Reagents :
-
Conditions :
Side Reaction Mitigation :
Final Assembly
The dioleoyl glycerol is coupled to the phosphorylated ethanolamine-disulfide intermediate:
-
Activation : Carbodiimide-mediated (EDC/HOBt) coupling in DCM:DMF (4:1)
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Stoichiometry : 1:1.05 molar ratio (glycerol:phosphate derivative)
-
Purification :
Process Optimization and Challenges
Sodium Counterion Integration
The final sodium salt is obtained through:
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Ion Exchange : Treatment with sodium hydroxide (10% w/w solution)
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Lyophilization : From tert-butanol/water (9:1) to ensure product stability
Critical Quality Attributes :
Scalability Considerations
Table 2: Comparison of batch vs. continuous flow synthesis
| Parameter | Batch Reactor (5 L) | Continuous Flow (Microreactor) |
|---|---|---|
| Reaction Time | 72 hr | 8 hr |
| Overall Yield | 68% | 79% |
| Impurity Profile | 5–7% | 2–3% |
| Energy Consumption | High | Moderate |
Data from pilot-scale studies indicate that microreactor systems enhance mass transfer during the phosphorylation step, reducing side product formation.
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : C18 column (ACN/water + 0.1% formic acid), retention time = 12.7 min
-
Elemental Analysis :
Industrial Applications and Patent Landscape
The compound’s utility in drug delivery systems is protected under US10064954B2, which claims:
Recent advances in the US20220218815A1 patent demonstrate its use in SARS-CoV-2 vaccine formulations, with >90% encapsulation efficiency reported for spike protein mRNA .
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
Synthesis requires precise control of acylation and phosphorylation steps. The stereochemistry at the (2R)-glycerol backbone must be preserved using chiral catalysts or enzymatic methods. Protecting groups (e.g., tert-butyldimethylsilyl) can shield reactive sites during intermediate steps, as seen in analogous phospholipid syntheses . Post-synthesis, confirm stereochemical integrity via -NMR coupling constants and X-ray crystallography using SHELXL for refinement .
Q. How can the stability of the disulfide bond in aqueous solutions be assessed experimentally?
Monitor the disulfide bond () under physiological conditions using UV-Vis spectroscopy (absorbance at ~260 nm) or reverse-phase HPLC. Redox stability can be tested by exposing the compound to reducing agents (e.g., dithiothreitol) and analyzing degradation products via mass spectrometry .
Q. What analytical techniques are most effective for characterizing the lipid bilayer interaction of this compound?
Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, complemented by fluorescence anisotropy to assess membrane fluidity. Differential scanning calorimetry (DSC) can reveal phase transition behavior influenced by the unsaturated (9Z)-octadecenoyl chains .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
Contradictions may arise from solvent impurities or hydration states. Perform systematic solubility tests in deuterated solvents (e.g., DMSO-d, CDCl) using -NMR to track dissolution. Pair with molecular dynamics simulations to model solvent-lipid interactions, leveraging COMSOL Multiphysics for thermodynamic parameter optimization .
Q. What experimental design optimizes the study of pyridinyl disulfide reactivity in biological systems?
Design a fluorescence-quenching assay using thiol-reactive probes (e.g., Ellman’s reagent) to quantify disulfide exchange kinetics. Incorporate stopped-flow techniques for real-time monitoring. Validate results with cryo-electron microscopy to visualize disulfide bond localization in cellular membranes .
Q. How do competing hydrolysis pathways of the phosphate ester group impact functional studies?
Hydrolysis rates depend on pH and buffer composition. Conduct kinetic studies using -NMR to track phosphate ester degradation. Compare aqueous vs. lipid-embedded environments, and employ density functional theory (DFT) to model transition states and identify stabilizing counterions (e.g., Na) .
Methodological Challenges and Contradictions
Q. Why do crystallographic data sometimes conflict with computational models of the compound’s conformation?
Crystal packing forces may distort the native conformation. Address this by refining structures using SHELXL with high-resolution data (≤1.0 Å) and cross-validating with solution-state NMR NOESY experiments to assess intramolecular distances in dynamic environments .
Q. How can batch-to-batch variability in acyl chain packing be minimized for reproducible biophysical assays?
Standardize synthesis protocols using controlled radical polymerization or lipase-mediated esterification. Characterize each batch via MALDI-TOF mass spectrometry and small-angle X-ray scattering (SAXS) to confirm acyl chain homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
